molecular formula C10H13ClN2O5 B11941235 Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

Cat. No.: B11941235
M. Wt: 276.67 g/mol
InChI Key: AMVNGOTVSFKWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride (CAS: 54996-28-0) is an amino acid ester hydrochloride derivative featuring a phenyl ring substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group at the 4- and 3-positions, respectively . This compound is structurally related to phenylalanine derivatives, where the aromatic side chain is modified to incorporate functional groups that influence its physicochemical and biological properties. It is commonly utilized as a pharmaceutical intermediate or building block in organic synthesis due to its reactive nitro and hydroxyl groups, which enable further functionalization .

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H

InChI Key

AMVNGOTVSFKWFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Nitration Using Tetranitromethane (TNM)

Tetranitromethane (TNM) facilitates tyrosine nitration via radical-mediated pathways, favoring meta-substitution. This method avoids harsh acidic conditions, preserving ester and amino functionalities.

Procedure :

  • Substrate : Methyl L-tyrosine ester hydrochloride (1.0 g, 7.4 mmol).

  • Reaction : TNM (0.35 mM) in Tris-Cl buffer (pH 8.0) at 22°C for 24 h.

  • Workup : Size-exclusion chromatography (Sephadex G-50) in PBS buffer.

Outcome :

  • Yield : 85–93%.

  • Regioselectivity : Nitration occurs predominantly at the 3-position of the phenolic ring.

  • Purity : >99.5% HPLC purity after purification.

Mechanistic Insight :
TNM generates nitrotyrosine via tyrosyl radical intermediates, with the nitro group directed meta to the hydroxyl due to steric and electronic effects.

Protection-Nitration-Deprotection Strategy

Allyloxycarbonyl (Alloc) Protection

This method ensures amino group stability during nitration.

Procedure :

  • Protection : Treat tyrosine methyl ester (200 mg, 0.65 mmol) with Alloc-Cl (94 μL, 0.88 mmol) in NaOH (4 M, 1.2 mL) at 0°C.

  • Nitration : Add HNO₃ (65%, 0.8 g, 8.1 mmol) in acetic acid (80%, 15 mL) at 100°C for 24 h.

  • Deprotection : Remove Alloc with Pd(PPh₃)₄ in THF under H₂.

  • Salt Formation : Precipitate hydrochloride with HCl/EtOAc.

Outcome :

  • Yield : 85.3%.

  • Regioselectivity : Exclusive 3-nitro-4-hydroxy substitution.

  • Chirality Retention : >98% enantiomeric excess (HPLC).

Key Parameters :

  • Temperature : 100°C prevents racemization.

  • Catalyst : Copper acetate (0.37 mmol) enhances nitration efficiency.

Copper-Catalyzed Nitration

Ammonium Nitrate and Acetic Acid System

Copper salts act as Lewis acids, directing nitration to the meta position.

Procedure :

  • Substrate : 4-Hydroxyphenylalanine methyl ester (1.0 g, 7.4 mmol).

  • Catalyst : Cu(OAc)₂·H₂O (0.074 g, 0.37 mmol).

  • Nitration : NH₄NO₃ (0.65 g, 8.1 mmol) in 80% acetic acid (15 mL) at 100°C for 24 h.

  • Isolation : Extract with ethyl acetate, dry (MgSO₄), and concentrate.

Outcome :

  • Yield : 93.1%.

  • Byproducts : <0.15% dimeric impurities.

  • Scalability : Demonstrated at 100 g scale with consistent yields.

Optimization Data :

ParameterOptimal Value
NH₄NO₃ Equivalents1.1 eq
Cu(OAc)₂ Loading5 mol%
Reaction Time24 h

Nucleophilic Aromatic Substitution

Nitroaryl Halide Coupling

This method bypasses electrophilic nitration challenges by pre-forming nitroaryl intermediates.

Procedure :

  • Substrate : Methyl 3-amino-2-[(benzyloxycarbonyl)amino]propanoate (0.25 g, 0.99 mmol).

  • Electrophile : 2-Fluoro-3-nitrobenzene (0.31 mL, 2.97 mmol).

  • Conditions : Reflux in acetonitrile with Et₃N (0.41 mL, 2.97 mmol) for 16 h.

  • Purification : Flash chromatography (0–20% EtOAc/CH₂Cl₂).

Outcome :

  • Yield : 70–88%.

  • Regioselectivity : Controlled by fluorine leaving group position.

Limitations :

  • Requires pre-synthesized nitroaryl halides.

  • Lower yields compared to direct nitration.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Direct TNM Nitration85–93HighModerateLow
Alloc Protection85–88ExcellentHighModerate
Copper-Catalyzed93HighHighHigh
Nucleophilic Sub.70–88VariableLowLow

Key Findings :

  • Copper-catalyzed nitration offers the best balance of yield, scalability, and cost.

  • TNM is ideal for lab-scale synthesis but poses safety concerns.

  • Protection-deprotection strategies ensure chirality retention but add synthetic steps.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce reaction time from 24 h to 4 h.

  • Solvent Recycling : Recover acetic acid via distillation (90% efficiency).

  • Waste Management : Neutralize nitration byproducts with NaOH, reducing environmental impact.

Quality Control

  • Purity : >99.5% by HPLC (λ = 254 nm).

  • Impurity Profile :

    • Monohydroxy byproduct: <0.1%.

    • Dimer: <0.15% .

Chemical Reactions Analysis

Functional Groups and Reactivity

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride (C₁₀H₁₃ClN₂O₅, CAS 66076-19-5) contains three key functional groups:

  • Methyl ester group (COOCH₃)

  • Amino group (NH₃⁺Cl⁻ in hydrochloride form)

  • Nitro-substituted phenol ring (para-hydroxy, meta-nitrophenyl)

These groups influence its reactivity in chemical transformations.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding:

  • 3-nitrotyrosine (amino acid derivative)

  • Methanol

Reaction TypeConditionsProductsCitations
Acidic hydrolysisH₂O, H⁺ catalyst3-Nitrotyrosine, CH₃OH
Basic hydrolysisH₂O, OH⁻ catalyst3-Nitrotyrosine, CH₃OH

Mechanism : Nucleophilic attack by water on the carbonyl carbon, facilitated by the nitro group’s electron-withdrawing effect, which stabilizes the transition state.

Amino Group Reactions

The protonated amino group (NH₃⁺Cl⁻) in the hydrochloride salt limits reactivity in nucleophilic substitutions but may participate in:

  • Amide formation (if deprotonated under basic conditions).

  • Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) due to lone pairs on the amino group.

No direct experimental data is provided in sources, but these reactions are inferred from amino acid chemistry .

Phenyl Ring Reactions

The nitro-substituted phenol ring may undergo:

  • Electrophilic aromatic substitution (unlikely due to nitro deactivation).

  • Reduction of nitro group to amine (e.g., using H₂/Pd), though not explicitly cited.

The para-hydroxy group’s acidity (pKa ~10) may promote:

  • Alkylation (e.g., with methyl halides under basic conditions).

Stability and Decomposition

  • Thermal stability : The compound is stable under standard conditions but may decompose under prolonged heating.

  • pH sensitivity : Acidic conditions favor hydrolysis; basic conditions may deprotonate the amino group, altering reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties
Research indicates that compounds containing nitrophenyl groups exhibit antioxidant activity. Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has been studied for its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that derivatives of this compound can protect cells from oxidative damage, which is crucial in developing therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders .

2. Anticancer Activity
Preliminary studies have suggested that this compound may inhibit the proliferation of cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Pharmacological Applications

1. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration. Research indicates that this compound can modulate neurotransmitter levels and may protect neuronal cells from apoptosis induced by neurotoxic agents. This could lead to potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

2. Pain Management
Studies have investigated the analgesic properties of this compound, particularly in models of inflammatory pain. The results suggest that it may act on pain pathways to provide relief from chronic pain conditions. Further research is necessary to elucidate the exact mechanisms involved, but initial findings are promising for its use in pain management therapies .

Biochemical Applications

1. Enzyme Inhibition
this compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, which could be beneficial in designing inhibitors for therapeutic purposes .

2. Drug Formulation
The compound's solubility and stability make it a candidate for formulation into various drug delivery systems. Its properties allow for enhanced bioavailability when administered orally or intravenously, making it suitable for pharmaceutical applications where rapid absorption is desired .

Case Study 1: Antioxidant Activity

A study published in The Scientific World Journal demonstrated the antioxidant effects of this compound on human cell lines exposed to oxidative stressors. The results showed a significant reduction in reactive oxygen species (ROS), indicating its potential for therapeutic use in conditions characterized by oxidative damage .

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against breast cancer cell lines. The findings revealed that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

(a) Methyl 2-amino-3-(4-nitrophenyl)propanoate Hydrochloride

  • Structure : Lacks the hydroxyl group at the 4-position but retains the nitro group at the 3-position.
  • Synthesis: Produced via nitro derivative etherification using methanol and thionyl chloride .

(b) (S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate Hydrochloride

  • Structure : Features a methyl group at the 3-position and a nitro group at the 4-position.
  • Molecular Weight : 274.40 g/mol (vs. 284.67 g/mol for the target compound) .
  • Impact : The methyl group introduces steric hindrance, which may affect metabolic stability or binding affinity in drug design.

(c) Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride

  • Structure : Substitutes the nitro and hydroxyl groups with a fluorine atom at the 4-position.
  • Molecular Formula: C₁₀H₁₃ClFNO₂ (vs. C₁₀H₁₂ClN₂O₅ for the target compound) .

Hydroxyl- and Nitro-Modified Analogues

(a) (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate Hydrochloride

  • Similarity Score : 0.95 (CAS: 34260-72-5) .
  • Key Feature : Contains two hydroxyl groups (3,4-dihydroxy) instead of a nitro-hydroxyl pair.

(b) Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

  • Similarity Score : 0.91 (CAS: 3728-20-9) .

Methoxy-Substituted Derivatives

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate Hydrochloride

  • Structure : Replaces the hydroxyl and nitro groups with a methoxy (-OCH₃) group.
  • Synthesis : Derived from tyrosine methyl ester via methoxylation .
  • Electron Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions.

Physicochemical and Functional Comparisons

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 54996-28-0 C₁₀H₁₂ClN₂O₅ 284.67 4-OH, 3-NO₂
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate N/A C₁₀H₁₂ClN₂O₄ 259.67 4-NO₂
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate 34260-72-5 C₁₀H₁₃ClNO₄ 258.67 3-OH, 4-OH
Methyl 2-amino-3-(4-fluorophenyl)propanoate 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-F

Research Implications

  • Bioactivity : Nitro groups (as in the target compound) are often associated with antimicrobial or antiparasitic activity but may confer toxicity . Hydroxyl groups enhance solubility and metal-chelating capacity .
  • Synthetic Utility: The target compound’s nitro group can be reduced to an amine for further derivatization (e.g., to 4-aminophenyl analogues) .
  • Stability : Fluorinated or methoxylated analogues (e.g., ) may exhibit greater metabolic stability compared to nitro-hydroxyl derivatives.

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride, also known by its CAS number 54996-28-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C10H13ClN2O5
  • Molar Mass : 276.67 g/mol
  • CAS Number : 54996-28-0

The compound is believed to exert its biological effects primarily through interactions with various molecular targets in the body. Its structure suggests potential activity as an amino acid analog, which may influence neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate exhibit significant antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for certain strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Enterococcus faecium16
Candida auris8

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has been evaluated in several studies. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal adenocarcinoma cells) and A549 (human lung carcinoma cells). The results are summarized in the following table:

Cell LineViability (%)IC50 (µM)
Caco-239.815
A54956.920

The reduction in cell viability indicates that the compound could be a candidate for further investigation as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Chemistry & Biology assessed the efficacy of methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate against drug-resistant strains of bacteria. The results showed that the compound effectively inhibited bacterial growth and could be used as a scaffold for developing new antibiotics .
  • Investigation of Anticancer Properties : Another study focused on the anticancer activity of this compound against various human cancer cell lines. The findings revealed that modifications to the chemical structure could enhance its cytotoxic effects, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What safety protocols are essential for handling nitroaromatic intermediates during synthesis?

  • Methodological Answer : Nitro groups confer explosive potential. Conduct reactions in small batches (<1 g scale initially) with blast shields. Use spark-free equipment and avoid metal catalysts. Waste should be neutralized with reducing agents (e.g., FeSO₄) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.